![molecular formula C26H27Cl2FN6O3 B612282 恩沙替尼 CAS No. 1370651-20-9](/img/structure/B612282.png)
恩沙替尼
描述
Ensartinib, also known as X-396, is an investigational drug that is primarily being studied for the treatment of non-small cell lung cancer (NSCLC) with anaplastic lymphoma kinase (ALK) alterations . It is a small molecule that inhibits ALK and most of its alterations (fusions, mutants). It also shows potent inhibitory activity against EphA2 .
Molecular Structure Analysis
Ensartinib has a complex molecular structure with the chemical formula C26H27Cl2FN6O3 . It contains a dichloro-fluorophenyl ring and cyclic tertiary amine rings (piperazine) .
Chemical Reactions Analysis
Ensartinib undergoes metabolic reactions in the body. It has been shown to inhibit several ATP-binding cassette (ABC) drug efflux transporters and cytochrome P450 drug metabolizing enzymes . It has the potential to perpetrate clinically relevant drug-drug interactions .
Physical And Chemical Properties Analysis
Ensartinib is a small molecule with an average weight of 561.44 . It is orally bioavailable . More specific physical and chemical properties such as solubility, stability, and melting point are not detailed in the available literature.
科学研究应用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Ensartinib is a promising tyrosine kinase inhibitor currently undergoing advanced clinical evaluation for the treatment of non-small cell lung cancer . It has shown superior systemic and intracranial efficacy compared with crizotinib, another drug used in the treatment of NSCLC .
Overcoming Pharmacokinetic Resistance
Ensartinib effectively modulates pharmacokinetic resistance mediated by ABCB1 and ABCG2 drug efflux transporters and CYP3A4 biotransformation enzyme . This means it can enhance the effectiveness of other drugs by preventing their removal from the body.
Treatment of ALK-Positive NSCLC
Ensartinib has been found to be effective in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) . It has demonstrated robust and durable responses in ALK-positive NSCLC patients, both systemically and in the brain .
Overcoming Crizotinib Resistance
Ensartinib has shown promising anti-tumor activity in patients with crizotinib-refractory, advanced ALK-positive NSCLC . This means it can be used in patients who have developed resistance to crizotinib.
Treatment of Brain Metastases
Ensartinib has shown efficacy in treating brain metastases in patients with ALK-positive NSCLC . This is significant as brain metastases are a common complication in these patients.
Potential First-Line Treatment Option
Due to its superior efficacy and overall favorable safety profile, Ensartinib represents a new first-line treatment option for patients with ALK-positive NSCLC .
作用机制
未来方向
Ensartinib has shown promising results in clinical trials, particularly for patients with ALK-positive NSCLC . It has superior systemic and intracranial efficacy compared to crizotinib, another ALK inhibitor . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations, as well as exploring its potential use in other types of cancers .
属性
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMPHUVMRFTFV-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1370651-20-9 | |
Record name | Ensartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ensartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENSARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。